

HPLC analysis method for N,N,3-Trimethylazetidin-3-amine dihydrochloride

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Compound of Interest

Compound Name: *N,N,3-Trimethylazetidin-3-amine dihydrochloride*

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An Application Note for the Analysis of **N,N,3-Trimethylazetidin-3-amine dihydrochloride** by High-Performance Liquid Chromatography

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **N,N,3-Trimethylazetidin-3-amine dihydrochloride**. Due to the compound's high polarity and lack of a significant UV chromophore, traditional reversed-phase chromatography methods are ineffective. This guide details a specialized approach using Hydrophilic Interaction Liquid Chromatography (HILIC), which provides excellent retention and peak shape. We will explore the scientific rationale behind the method development, provide step-by-step protocols for its implementation and validation, and discuss alternative strategies. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Analytical Challenge

N,N,3-Trimethylazetidin-3-amine dihydrochloride is a small, polar, aliphatic amine. Its structure, featuring two basic nitrogen atoms, results in high water solubility, especially in its dihydrochloride salt form. The primary challenges in developing an HPLC method for this analyte are twofold:

- Poor Retention: The molecule is highly hydrophilic and exists as a cation in typical acidic-to-neutral mobile phases. Consequently, it exhibits little to no retention on conventional reversed-phase (RP) stationary phases like C18 and C8, often eluting in the void volume.
- Detection Difficulties: The molecule lacks conjugated double bonds or aromatic rings, meaning it does not possess a strong chromophore for UV-Vis detection.[\[1\]](#)[\[2\]](#) This necessitates detection at very low wavelengths (e.g., < 210 nm), where mobile phase components and potential impurities can interfere, or the use of alternative detection methods.

To overcome these challenges, a method based on Hydrophilic Interaction Liquid Chromatography (HILIC) is proposed. HILIC is an ideal chromatographic mode for separating highly polar and hydrophilic compounds that are poorly retained in RP-LC.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Scientific Rationale for Method Development

The selection of the HILIC method is a deliberate choice grounded in the physicochemical properties of N,N,3-Trimethylazetidin-3-amine.

The Principle of HILIC

HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[\[6\]](#)[\[7\]](#) The organic-rich mobile phase promotes the formation of a water-enriched layer on the surface of the polar stationary phase. Analyte retention is primarily driven by the partitioning of the polar analyte from the less polar mobile phase into this immobilized aqueous layer.[\[7\]](#) Secondary electrostatic interactions and hydrogen bonding can also contribute to the retention mechanism.[\[3\]](#) For a cationic analyte like N,N,3-Trimethylazetidin-3-amine, increasing the aqueous content of the mobile phase weakens the partitioning effect, leading to elution, which is the opposite of reversed-phase chromatography.[\[5\]](#)

Caption: Conceptual diagram of the HILIC retention mechanism.

Selection of Chromatographic Parameters

- Stationary Phase: An amide-bonded phase (e.g., TSKgel Amide-80) is an excellent first choice.[\[4\]](#)[\[6\]](#) Amide phases are robust and offer strong hydrogen bonding capabilities,

providing good retention and peak shape for polar amines without the strong silanol activity of bare silica.

- Mobile Phase:
 - Organic Solvent: Acetonitrile is the preferred organic solvent for HILIC as it has a moderate polarity and effectively promotes the partitioning mechanism.
 - Aqueous Component & Buffer: A volatile buffer like ammonium formate or ammonium acetate is used. This is critical for two reasons: 1) It controls the pH of the mobile phase, ensuring consistent ionization of the analyte and any free silanols on the stationary phase, which improves peak shape. 2) It provides counter-ions that help mediate electrostatic interactions. A buffer concentration of 10-20 mM is typically sufficient. The pH should be maintained at least 1.5-2 units away from the analyte's pKa to ensure a consistent charge state.
- Detection: Given the lack of a chromophore, low UV detection at 205 nm is a practical choice for routine analysis. While not highly specific, it is widely available. For higher sensitivity and specificity, Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) are superior alternatives. The use of a volatile buffer makes this method directly compatible with MS.

Materials and Methods

Equipment and Software

- HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/PDA detector (e.g., Agilent 1260 Infinity II, Waters Alliance).
- Chromatography Data System (CDS) software (e.g., OpenLab CDS, Empower).
- Analytical balance (0.01 mg readability).
- pH meter.
- Volumetric flasks, pipettes, and autosampler vials.
- Syringe filters (0.22 μ m, PTFE or other solvent-compatible membrane).

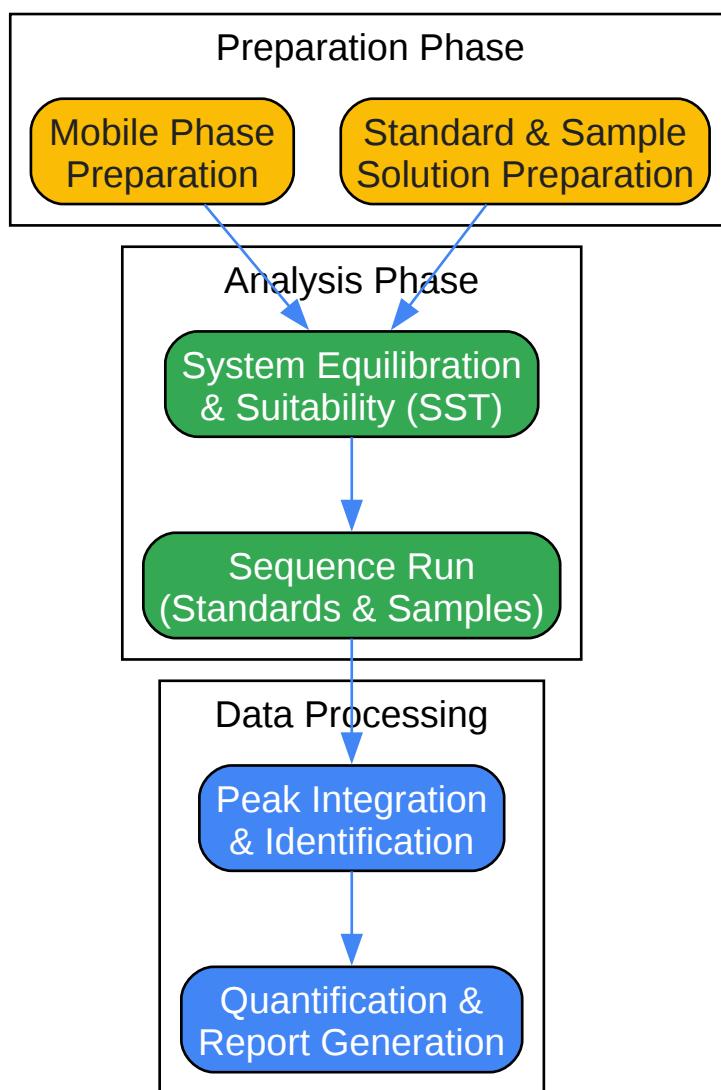
Chemicals and Reagents

- **N,N,3-Trimethylazetidin-3-amine dihydrochloride** reference standard (purity ≥98%).
- Acetonitrile (HPLC grade or higher).
- Ammonium formate (LC-MS grade).
- Formic acid (LC-MS grade).
- Deionized water (18.2 MΩ·cm).

Chromatographic Conditions

Parameter	Recommended Condition
HPLC Column	Amide-HILIC phase, 3 µm, 4.6 x 150 mm
Mobile Phase A	10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B	Acetonitrile
Gradient Program	95% B to 70% B over 10 minutes, then re-equilibrate at 95% B for 5 minutes
Flow Rate	1.0 mL/min
Column Temperature	35 °C
Injection Volume	5 µL
Detection	UV at 205 nm
Run Time	15 minutes

Detailed Protocols



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Caption: General workflow for the HPLC analysis protocol.

Preparation of Mobile Phase and Solutions

Mobile Phase A (Aqueous):

- Weigh approximately 0.63 g of ammonium formate and dissolve it in 1000 mL of deionized water to make a 10 mM solution.
- Adjust the pH of the solution to 3.0 ± 0.05 using formic acid.

- Filter the buffer through a 0.22 μm filter.

Mobile Phase B (Organic):

- Use HPLC-grade acetonitrile directly.

Diluent:

- Prepare a mixture of Acetonitrile:Water (90:10 v/v). This is crucial to ensure compatibility with the initial mobile phase conditions and prevent peak distortion.

Standard Stock Solution (1.0 mg/mL):

- Accurately weigh approximately 25 mg of **N,N,3-Trimethylazetidin-3-amine dihydrochloride** reference standard into a 25 mL volumetric flask.
- Dissolve and dilute to volume with the Diluent. Mix thoroughly.

Working Standard Solutions (e.g., for linearity):

- Prepare a series of five calibration standards (e.g., 5, 25, 50, 100, 200 $\mu\text{g/mL}$) by performing serial dilutions of the Standard Stock Solution with the Diluent.

Sample Preparation:

- Accurately weigh a sample containing an amount of the analyte that will result in a final concentration within the calibration range.
- Dissolve the sample in a known volume of Diluent.
- Vortex or sonicate to ensure complete dissolution.
- Filter the solution through a 0.22 μm syringe filter into an HPLC vial.

System Suitability Testing (SST)

Before running samples, the system's performance must be verified.

- Equilibrate the column with the initial mobile phase conditions (95% B) for at least 30 minutes or until a stable baseline is achieved.
- Inject a mid-range working standard (e.g., 50 µg/mL) six consecutive times.
- Evaluate the results against the predefined criteria.

SST Parameter	Acceptance Criteria
Tailing Factor (T)	$0.8 \leq T \leq 1.5$
Retention Time %RSD	$\leq 1.0\%$
Peak Area %RSD	$\leq 2.0\%$
Theoretical Plates (N)	> 2000

Method Validation Protocol

The analytical method should be validated according to ICH Q2(R1) guidelines to ensure its reliability for the intended application.

- Specificity: Analyze a blank (diluent) and a placebo sample to ensure no interfering peaks are present at the retention time of the analyte.
- Linearity: Analyze the five calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r^2) should be ≥ 0.999 .
- Accuracy (% Recovery): Analyze a sample of known concentration (or a spiked placebo) at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.
- Precision:
 - Repeatability (Intra-day): Analyze six replicate preparations of a single sample at 100% of the target concentration. The %RSD should be $\leq 2.0\%$.

- Intermediate Precision (Inter-day): Repeat the repeatability test on a different day with a different analyst or on a different instrument. The cumulative %RSD should meet the predefined criteria.
- Robustness: Intentionally vary critical method parameters (e.g., column temperature ± 2 °C, mobile phase pH ± 0.1 , flow rate $\pm 5\%$) and assess the impact on the results. The system suitability criteria should still be met.

Alternative Analytical Strategies

While HILIC is the recommended approach, other techniques can be considered depending on available equipment and specific analytical needs.

- Ion-Pair Chromatography (IPC): This technique uses a standard C18 column but adds an ion-pairing reagent (e.g., sodium 1-hexanesulfonate) to the mobile phase.[8][9] The reagent forms a neutral ion-pair with the cationic analyte, allowing it to be retained by the non-polar stationary phase.[10][11] However, IPC can lead to long column equilibration times and is often incompatible with MS detection.[12]
- Mixed-Mode Chromatography (MMC): This approach uses stationary phases with both reversed-phase and ion-exchange functionalities.[13][14][15] A mixed-mode column could provide tunable selectivity for the analyte by adjusting both the organic solvent percentage and the ionic strength of the mobile phase.[16]

Conclusion

The Hydrophilic Interaction Liquid Chromatography (HILIC) method detailed in this application note provides a reliable and robust solution for the challenging analysis of **N,N,3-Trimethylazetidin-3-amine dihydrochloride**. By leveraging the principles of HILIC, this method achieves excellent retention, good peak symmetry, and accurate quantification. The protocol is straightforward to implement and validate, making it suitable for routine use in quality control and research environments. The MS-compatible mobile phase also allows for easy transfer to more sensitive and specific LC-MS applications.

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